molecular formula C10H12Cl2FN B2544843 3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine hydrochloride, trans CAS No. 1807885-00-2

3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine hydrochloride, trans

Cat. No.: B2544843
CAS No.: 1807885-00-2
M. Wt: 236.11
InChI Key: BATFWAJCPRXCKW-KMMPGQJCSA-N
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Description

3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine hydrochloride, trans is a chemical compound with the molecular formula C10H12ClFN·HCl. It is a cyclobutane derivative with a substituted phenyl group, making it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine hydrochloride, trans typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloro-4-fluoroaniline with cyclobutanone in the presence of a reducing agent and a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and to ensure the purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine hydrochloride, trans can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine hydrochloride, trans has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Studies often explore its interactions with biological systems to understand its potential as a pharmaceutical agent.

    Medicine: Research is conducted to investigate its efficacy and safety as a potential therapeutic compound.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine hydrochloride, trans involves its interaction with specific molecular targets in biological systems. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine: The base compound without the hydrochloride salt.

    3-(3-Chloro-4-fluorophenyl)cyclobutan-1-ol: An alcohol derivative.

    3-(3-Chloro-4-fluorophenyl)cyclobutan-1-one: A ketone derivative.

Uniqueness

3-(3-Chloro-4-fluorophenyl)cyclobutan-1-amine hydrochloride, trans is unique due to its specific structural configuration and the presence of both chloro and fluoro substituents on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)cyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN.ClH/c11-9-5-6(1-2-10(9)12)7-3-8(13)4-7;/h1-2,5,7-8H,3-4,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATFWAJCPRXCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=CC(=C(C=C2)F)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807885-00-2
Record name 3-(3-chloro-4-fluorophenyl)cyclobutan-1-amine hydrochloride
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